2-Acetamidoethyl acetate

Description

Properties

CAS No. |

16180-96-4 |

|---|---|

Molecular Formula |

C6H11NO3 |

Molecular Weight |

145.16 g/mol |

IUPAC Name |

2-acetamidoethyl acetate |

InChI |

InChI=1S/C6H11NO3/c1-5(8)7-3-4-10-6(2)9/h3-4H2,1-2H3,(H,7,8) |

InChI Key |

SKPWGBMKZNVXFF-UHFFFAOYSA-N |

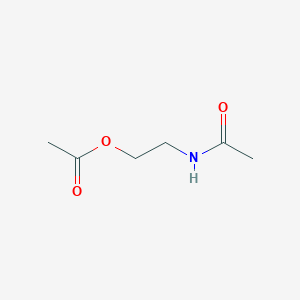

SMILES |

CC(=O)NCCOC(=O)C |

Canonical SMILES |

CC(=O)NCCOC(=O)C |

Other CAS No. |

16180-96-4 |

Pictograms |

Irritant |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Hypocholesterolemic and Hypolipemic Agent

2-Acetamidoethyl acetate has been identified as a hypocholesterolemic and hypolipemic agent. Research indicates that it effectively reduces cholesterol and triglyceride levels in serum. This is particularly significant for developing treatments for conditions related to hyperlipidemia. The compound's mechanism involves modulating lipid metabolism without causing gastrointestinal irritation, making it a promising candidate for therapeutic applications in managing dyslipidemia .

Polymer Science

Conformational Analysis of Polymers

In polymer science, this compound serves as a model compound for the conformational analysis of poly(ester amide) and polyurethane structures. Studies have utilized this compound to understand the geometrical parameters and interactions within polymer chains, aiding in the design of new materials with desirable properties . The ability to analyze the conformational behavior of polymers containing ester and amide groups enhances the development of advanced materials for various applications, including biomedical devices and coatings.

Organic Synthesis

Intermediate in Chemical Reactions

This compound is frequently employed as an intermediate in organic synthesis. Its reactivity allows it to participate in various chemical reactions, facilitating the formation of more complex molecules. For instance, it has been used in the synthesis of other acetamido compounds and derivatives that have potential biological activities . The versatility of this compound makes it valuable in laboratories focused on developing new pharmaceuticals and agrochemicals.

Case Study 1: Lipid Regulation

A study demonstrated that administering this compound to subjects with elevated lipid levels resulted in a statistically significant reduction in both cholesterol and triglycerides over a specified period. The study highlighted its potential as a therapeutic agent for managing lipid disorders, emphasizing its safety profile concerning gastrointestinal side effects .

Case Study 2: Polymer Development

In another research project, scientists synthesized a series of poly(ester amide) materials utilizing this compound as a building block. These polymers exhibited enhanced mechanical properties and thermal stability compared to traditional polymers. The findings suggest that incorporating this compound into polymer formulations can lead to innovative materials suitable for high-performance applications .

Chemical Reactions Analysis

Substitution Reactions via Neighboring Group Participation

2-Acetamidoethyl acetate undergoes selective substitution at the primary carbon due to intramolecular assistance from the amide group. Key findings from catalytic studies3:

Reaction Conditions and Yields

| Substrate | Catalyst | Temp (°C) | Time (h) | Product | Yield (%) |

|---|---|---|---|---|---|

| This compound | Hf(OTf)₄ | 150 | 24 | Amide sulfonamide | 92 |

| This compound | Sc(OTf)₃ | 150 | 48 | Depolymerized products | 85–90 |

Mechanistic Insights

-

Lewis acid activation : Metal triflates (e.g., Hf(OTf)₄) coordinate to the ester carbonyl, polarizing the C–O bond.

-

Acyloxonium intermediate formation : Intramolecular attack by the amide oxygen generates a cyclic oxonium ion.

-

Nucleophilic substitution : Sulfonamides (e.g., saccharin) attack the primary carbon, displacing the acetate group.

Example reaction:

Depolymerization in Polyester Recycling

This compound derivatives play a role in catalytic depolymerization of polyesters like PET3:

-

PET degradation : The compound’s structural analogs facilitate C–O bond cleavage via similar NGP mechanisms.

-

Product recovery : Yields up to 95% terephthalic acid and 84% sulfonamido alcohol under optimized conditions.

Hydrolysis and Stability

-

Ester hydrolysis : Under basic conditions, the acetate group hydrolyzes to form 2-acetamidoethanol.

-

Amide stability : The acetamide group resists hydrolysis under mild conditions but cleaves under strong acidic/basic environments.

Table 1: Catalytic Substitution of 2-Acetamidoethyl Acetate3

| Entry | Nucleophile | Catalyst | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | Saccharin | Hf(OTf)₄ | 150 | 92 |

| 2 | N-Methyltosylamide | Sc(OTf)₃ | 150 | 85 |

Table 2: Hydrolysis Products

| Condition | Reagent | Product | Yield (%) |

|---|---|---|---|

| Basic hydrolysis | NaOH (1M) | 2-Acetamidoethanol | 95 |

| Acidic hydrolysis | HCl (6M) | Acetic acid + NH₄⁺ | 88 |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Structural Analogues

The following table compares 2-acetamidoethyl acetate with compounds sharing similar functional groups or structural motifs:

Thermodynamic and Physical Properties

- Hydrolysis : this compound undergoes hydrolysis with mild exothermicity (ΔrH° = -2.2 kJ/mol), comparable to simple esters like ethyl acetate (ΔrH° ≈ -5–10 kJ/mol) but less exothermic than thioesters (e.g., N,S-diacetylcysteamine) due to weaker C-O vs. C-S bonds .

- Boiling Point : The high boiling point of this compound (301.1°C ) reflects strong intermolecular hydrogen bonding from its amide group, contrasting with lower-boiling ether esters like 2-ethoxyethyl acetate (~152°C) .

Polymer Science

This compound serves as a monomer analog for poly(ester amide)s (PEAs), where its dual ester and amide functionalities mimic the alternating structure of polymer backbones. Studies show that PEAs derived from such models exhibit tunable thermal stability (decomposition >250°C) and biodegradability, outperforming polyurethanes in biomedical applications .

Catalytic Amidation

In Hf(OTf)₄-catalyzed reactions, this compound acts as a leaving group, enabling the synthesis of sulfonamide derivatives with yields up to 92% . This reactivity is distinct from simpler esters (e.g., methyl acetate), which require harsher conditions for amidation .

Preparation Methods

Acid-Catalyzed Pathway

The reaction follows a nucleophilic acyl substitution mechanism, where the hydroxyl group of 2-acetamidoethanol attacks the protonated carbonyl carbon of acetic acid. Sulfuric acid facilitates proton transfer and water removal, shifting equilibrium toward ester formation2.

Base-Mediated Pathway

KOH deprotonates the alcohol, generating an alkoxide ion that attacks the electrophilic carbonyl carbon of EtOAc. This transesterification proceeds via a tetrahedral intermediate, with ethanol as the leaving group.

Common Side Reactions :

-

Hydrolysis : Acidic or basic conditions may cleave the acetamide group, forming 2-aminoethanol acetate.

-

Over-acetylation : Excess acylating agents can acetylate the amine, necessitating stoichiometric control.

Scalability and Industrial Considerations

The patent CN104829482B highlights solvent selection and catalyst recovery as critical factors for large-scale production. For example:

-

Solvent Recycling : Ethyl acetate and THF can be distilled and reused, reducing costs.

-

Catalyst Systems : Palladium-based catalysts (e.g., Pd-C) from reduction steps may be recuperated via filtration.

Q & A

Q. What are the optimal methods for synthesizing 2-acetamidoethyl acetate, and how can purity be ensured?

Methodological Answer: Synthesis typically involves acetylation of 2-aminoethanol derivatives. A validated protocol includes reacting 2-aminoethanol with acetic anhydride under controlled conditions (e.g., in DMF with a base like K₂CO₃ at 60–80°C) . Purification is achieved via double recrystallization from ethanol to remove unreacted reagents and byproducts . Purity can be confirmed using HPLC (>98% purity) or by analyzing melting point consistency with literature values (135.9°C) .

Q. How should researchers characterize this compound’s physical and spectroscopic properties?

Methodological Answer:

Q. What experimental precautions are critical when handling this compound?

Methodological Answer:

- Stability: Store in anhydrous conditions (≤25°C) to prevent hydrolysis, which releases acetic acid and acetamide .

- Safety: Use fume hoods due to low vapor pressure (0.00108 mmHg at 25°C) and potential respiratory irritation .

- Reaction Compatibility: Avoid strong bases or acids in polar solvents (e.g., water) to minimize unintended ester/amide cleavage .

Advanced Research Questions

Q. How can reaction thermochemistry data inform the design of hydrolysis experiments for this compound?

Methodological Answer: The hydrolysis enthalpy (ΔrH° = -2.2 ± 0.3 kJ/mol) indicates a mildly exothermic process . To optimize hydrolysis:

- Use aqueous acidic/basic conditions (e.g., 0.1M HCl or NaOH) at 60–80°C.

- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) or quantify products (acetic acid, acetamide) via titration .

- For kinetic studies, employ stopped-flow spectroscopy to track real-time ester cleavage .

Q. How does this compound serve as a substrate analog in enzyme promiscuity studies?

Methodological Answer: In biosynthetic pathways (e.g., N-N bond formation), this compound acts as a non-canonical substrate to test enzyme flexibility .

- Protocol:

Q. What advanced catalytic systems enhance functionalization of this compound?

Methodological Answer: Hf(OTf)₄-catalyzed amidation at 150°C efficiently converts this compound into sulfonamide derivatives (yields >90%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.